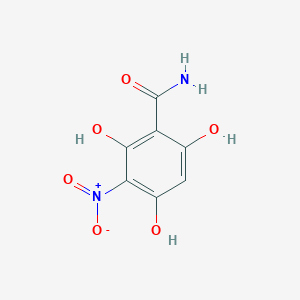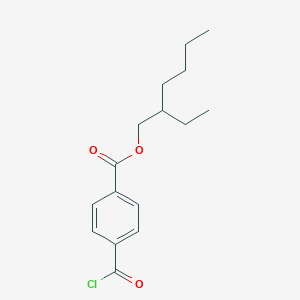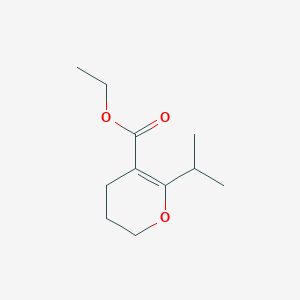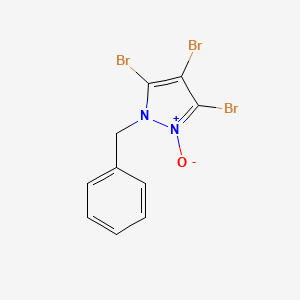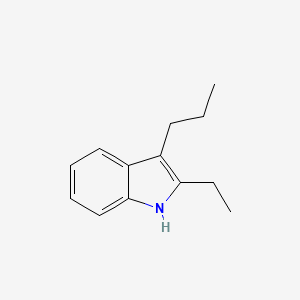
2-ethyl-3-propyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-propyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . The indole nucleus is a common structural motif in many pharmacologically active compounds, making derivatives like this compound of great interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives can be achieved through various methods, including classical named reactions such as the Fischer indole synthesis, Bartoli indole synthesis, and the Larock indole synthesis . For 2-ethyl-3-propyl-1H-indole, a common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing these synthetic routes for large-scale production. This includes using catalysts to increase yield and reduce reaction times, as well as employing continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-propyl-1H-indole can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common for indole derivatives, where electrophiles replace hydrogen atoms on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, sulfonyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Ethyl-3-propyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-3-propyl-1H-indole involves its interaction with various molecular targets and pathways. For instance, indole derivatives can bind to receptors and enzymes, modulating their activity and leading to therapeutic effects . The specific pathways involved depend on the biological context and the particular derivative being studied .
Comparison with Similar Compounds
- 3-Ethyl-2-propyl-1H-indole
- 2-Methyl-3-propyl-1H-indole
- 2-Ethyl-3-butyl-1H-indole
Comparison: 2-Ethyl-3-propyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity . Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
CAS No. |
204206-21-3 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-ethyl-3-propyl-1H-indole |
InChI |
InChI=1S/C13H17N/c1-3-7-10-11-8-5-6-9-13(11)14-12(10)4-2/h5-6,8-9,14H,3-4,7H2,1-2H3 |
InChI Key |
JHZBMACTRVXOOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC2=CC=CC=C21)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)

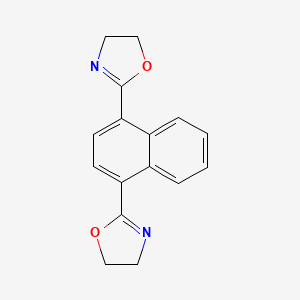
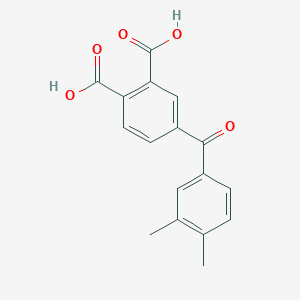
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
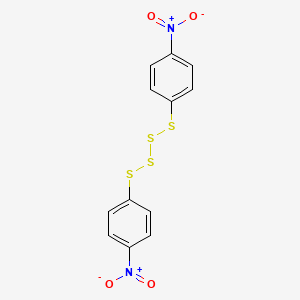
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
